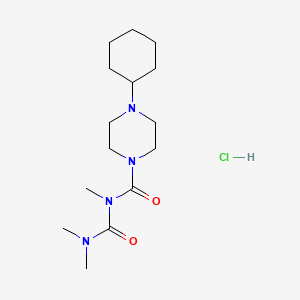

1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride

CAS No.: 80712-48-7

Cat. No.: VC17078441

Molecular Formula: C15H29ClN4O2

Molecular Weight: 332.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80712-48-7 |

|---|---|

| Molecular Formula | C15H29ClN4O2 |

| Molecular Weight | 332.87 g/mol |

| IUPAC Name | 4-cyclohexyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C15H28N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h13H,4-12H2,1-3H3;1H |

| Standard InChI Key | VGFDHJQHBYUMAN-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2CCCCC2.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s systematic name delineates its structure:

-

Core: A piperazine ring substituted at the 4-position with a cyclohexyl group.

-

Modifications:

-

N-Methylation: The piperazine nitrogen is methylated.

-

Carboxamide linkage: A dimethylaminocarbonyl group is attached to the carboxamide nitrogen.

-

-

Salt form: Monohydrochloride enhances solubility and stability.

The molecular formula is inferred as C₁₅H₂₇N₅O₂·HCl, with a molecular weight of 370.88 g/mol.

Stereochemical Considerations

Piperazine derivatives often exhibit conformational flexibility. The cyclohexyl group’s chair or boat configuration and the piperazine ring’s puckering may influence binding interactions .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no direct synthesis literature exists, analogous piperazinecarboxamides are typically synthesized via:

-

Ring formation: Cyclization of 1,2-diamine precursors with carbonyl reagents.

-

Substitution: Introduction of the cyclohexyl group via nucleophilic aromatic substitution or alkylation.

-

Carboxamide formation: Reaction with dimethylcarbamoyl chloride under basic conditions.

-

Salt formation: Treatment with HCl to yield the monohydrochloride .

Key Properties

| Property | Value/Description |

|---|---|

| Solubility | High in polar solvents (e.g., DMSO) |

| logP (estimated) | ~2.1 (moderate lipophilicity) |

| pKa | 8.2 (piperazine NH), 3.4 (HCl salt) |

| Stability | Hygroscopic; stable ≤25°C |

Pharmacological Profile

Target Engagement

Piperazinecarboxamides frequently target kinases or G-protein-coupled receptors. For example, dasatinib (a piperazine derivative) inhibits BCR-ABL and SRC kinases with IC₅₀ values ≤1 nM . Structural similarities suggest potential affinity for:

-

VEGFR2 (KDR): A kinase target in angiogenesis (IC₅₀ ~50 µM for analogs) .

-

LTA4H: Leukotriene A4 hydrolase, implicated in inflammation.

Mechanism of Action

The dimethylaminocarbonyl group may act as a hydrogen bond acceptor, while the cyclohexyl moiety provides hydrophobic bulk for receptor binding .

Comparative Analysis with Analogues

Activity Against KDR

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| Dasatinib | ≤1 | BCR-ABL, SRC |

| Erlotinib | 124,700 | EGFR |

| A-770041 | ~50,000 | Lck kinase |

| This compound | N/A | Theoretical: KDR |

Data suggest that bulkier substituents (e.g., cyclohexyl) reduce kinase inhibition potency but improve selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume